Product packaging for 4-Bromo-5-chloro-1,2-thiazol-3(2H)-one(Cat. No.:CAS No. 25629-59-8)

4-Bromo-5-chloro-1,2-thiazol-3(2H)-one

Cat. No.: B14683471
CAS No.: 25629-59-8
M. Wt: 214.47 g/mol
InChI Key: OCZXKVGVLSJZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Halogenated 1,2-Thiazole Systems in Contemporary Chemical Research

Halogenated organic compounds, in general, are of significant interest to chemists for several reasons. The introduction of halogen atoms into a molecule can profoundly influence its physical, chemical, and biological properties. In the context of 1,2-thiazole systems, halogenation is a key strategy for modulating the reactivity and biological activity of the core structure.

Halogen atoms are known to be electron-withdrawing, which can alter the electron density distribution within the thiazole (B1198619) ring, thereby influencing its susceptibility to nucleophilic and electrophilic attack. nih.gov This makes halogenated thiazoles valuable intermediates in organic synthesis, serving as building blocks for more complex molecules through various cross-coupling reactions.

Furthermore, the presence of halogens can enhance the biological activity of the molecule. Halogenated thiazole derivatives have been investigated for a range of applications, including as antimicrobial agents and for their potential in drug development. mdpi.com The specific type of halogen and its position on the ring can lead to significant differences in activity, a principle that is actively explored in medicinal chemistry. nih.gov

Overview of 1,2-Thiazol-3(2H)-one Structural Framework and Derivatives

The 1,2-thiazol-3(2H)-one core, also known as an isothiazolinone, is a five-membered heterocyclic ring containing a sulfur and a nitrogen atom adjacent to each other. This structural framework is the basis for a variety of derivatives with important applications. For instance, certain isothiazolinones are potent biocides used as preservatives in numerous industrial and consumer products. nih.gov

The synthesis of the 1,2-thiazol-3(2H)-one ring system can be achieved through several synthetic routes, often involving the cyclization of molecules containing the requisite sulfur and nitrogen functionalities. mdpi.comresearchgate.net The reactivity of the 1,2-thiazol-3(2H)-one ring is characterized by the interplay of the amide-like functionality and the sulfur atom. The ring can undergo reactions at the nitrogen and carbon atoms, and the substituents on the ring can be modified to tune its properties. nih.gov

Derivatives of 1,2-benzisothiazol-3(2H)-one, a related fused ring system, have been prepared and evaluated as potent inhibitors of caspase-3, an enzyme involved in apoptosis, highlighting the therapeutic potential of this structural class. nih.gov

Foundational Principles of Thiazole Ring Systems and Their Chemical Relevance

The thiazole ring is an aromatic heterocycle, a feature that imparts it with significant stability. nih.gov This aromaticity arises from the delocalization of pi-electrons around the ring. The thiazole ring system is a fundamental component of many natural and synthetic compounds with profound biological importance. For example, the thiazole ring is a key structural component of vitamin B1 (thiamine).

The chemical reactivity of the thiazole ring is a rich and well-studied area. The presence of both a sulfur and a nitrogen atom in the ring leads to a unique distribution of electron density, making different positions on the ring susceptible to various types of chemical reactions. For instance, the C2 position (the carbon atom between the sulfur and nitrogen) is known to be relatively acidic and can be deprotonated to form a nucleophile. researchgate.net Conversely, the ring can also undergo electrophilic substitution reactions, with the position of attack depending on the existing substituents on the ring.

The versatility of thiazole chemistry has led to its incorporation into a wide range of pharmaceuticals, including antimicrobial and anticancer agents. mdpi.com The ability to readily functionalize the thiazole ring makes it a privileged scaffold in drug discovery and development.

Interactive Data Table: Properties of Related Thiazole Derivatives

While specific experimental data for 4-Bromo-5-chloro-1,2-thiazol-3(2H)-one is scarce, the following table provides an overview of the types of properties that are characterized for related thiazole derivatives.

PropertyExample CompoundObservation
Spectroscopic Data (NMR) Carbazole–thiazole hybridsCharacteristic signals for the thiazole ring protons are observed around 8.18 ppm in the 1H NMR spectra. nih.gov
Spectroscopic Data (IR) ThiazoleThe IR spectrum of thiazole shows characteristic bands corresponding to the stretching and bending vibrations of the ring. researchgate.net
Reactivity 2-methylthiazoleUndergoes electrophilic halogenation with the order of reactivity being Br2 > Cl2 > I2.
Biological Activity Halogenated carbazole–thiazole hybridsExhibit tyrosinase inhibition activity, with the fluorine-substituted compound being the most potent. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3HBrClNOS B14683471 4-Bromo-5-chloro-1,2-thiazol-3(2H)-one CAS No. 25629-59-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25629-59-8

Molecular Formula

C3HBrClNOS

Molecular Weight

214.47 g/mol

IUPAC Name

4-bromo-5-chloro-1,2-thiazol-3-one

InChI

InChI=1S/C3HBrClNOS/c4-1-2(5)8-6-3(1)7/h(H,6,7)

InChI Key

OCZXKVGVLSJZRI-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SNC1=O)Cl)Br

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 5 Chloro 1,2 Thiazol 3 2h One

Electrophilic Substitution Patterns in Halogenated 1,2-Thiazoles

The 1,2-thiazole (isothiazole) ring system is generally considered to be electron-deficient and, therefore, relatively unreactive towards electrophilic aromatic substitution. This inherent lack of reactivity is further exacerbated in 4-Bromo-5-chloro-1,2-thiazol-3(2H)-one. The presence of two strongly electron-withdrawing halogen atoms (bromine and chlorine) and the carbonyl group at position 3 significantly deactivates the heterocyclic ring.

Consequently, classic electrophilic substitution reactions such as nitration, sulfonation, or Friedel-Crafts reactions are not typically feasible under standard conditions. The electron density of the ring is too low to permit attack by most electrophiles. Any forced reaction would likely require harsh conditions that could lead to degradation of the isothiazolone (B3347624) ring itself rather than substitution. masterorganicchemistry.comyoutube.com The mechanism of electrophilic aromatic substitution involves the attack of the aromatic pi-system on an electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex). youtube.com For the title compound, the inductive and resonance effects of the substituents destabilize this potential intermediate, thus increasing the activation energy for the reaction to a prohibitive level.

Nucleophilic Reactions at the Thiazole (B1198619) Nucleus

In contrast to its inertness toward electrophiles, the electron-deficient nature of the this compound nucleus makes it susceptible to various nucleophilic attacks and related transformations.

The most acidic proton in this compound is the one attached to the nitrogen atom (N-H) of the thiazolone ring. Strong bases, particularly organolithium reagents like n-butyllithium (n-BuLi), can readily deprotonate this position to form a lithium amide salt. nih.gov This deprotonation is typically the first event when the compound is treated with such reagents.

The resulting N-anion can then react with a variety of electrophiles. For instance, treatment with organometallic reagents could potentially lead to N-alkylation or N-arylation, although direct reaction with the organometallic species itself is less common than subsequent quenching with an electrophile (e.g., an alkyl halide). The high reactivity of organolithium reagents necessitates careful handling and inert reaction conditions to prevent unwanted side reactions. nih.gov

Halogen-metal exchange is a powerful synthetic tool for converting organic halides into organometallic intermediates, which can then be functionalized with various electrophiles. wikipedia.org In this compound, two different halogens are present, offering the potential for regioselective functionalization.

The rate of halogen-metal exchange with organolithium reagents generally follows the trend I > Br > Cl. wikipedia.org Therefore, the bromine atom at the C4 position is expected to undergo exchange preferentially over the chlorine atom at the C5 position. This reaction is typically performed at very low temperatures (e.g., -78 °C to -100 °C) using an organolithium reagent like n-BuLi or tert-butyllithium. nih.govias.ac.in

The process involves the formation of a 4-lithio-5-chloro-1,2-thiazol-3(2H)-one intermediate. This highly reactive organolithium species can then be trapped with an electrophile, such as an aldehyde, ketone, carbon dioxide, or an alkyl halide, to introduce a new substituent at the C4 position. A common protocol for substrates bearing acidic protons involves the use of a combination of a Grignard reagent (like i-PrMgCl) to deprotonate the acidic site, followed by an organolithium reagent (like n-BuLi) to perform the halogen-metal exchange. nih.govnih.gov This strategy prevents the consumption of the organolithium reagent in simple acid-base reactions.

Reagent CombinationPosition of ExchangePlausible IntermediateSubsequent Reaction
1. i-PrMgCl2. n-BuLiC4 (Bromo)4-Lithio-5-chloro-1,2-thiazol-3(2H)-oneQuenching with electrophiles (e.g., DMF, CO2)
EtMgBr / MeLi / PhLiC2 (in protected tribromoimidazoles)2-Metallo-4,5-dibromoimidazoleHydrolysis or quenching with electrophiles

This table is based on reactivity patterns observed in related halogenated heterocycles. rsc.org

Oxidative Transformations (e.g., N-Oxide Formation)

The oxidation of 1,2-thiazol-3(2H)-one derivatives can potentially occur at either the sulfur or nitrogen atom. However, the formation of N-oxides from this class of compounds is not extensively documented. General methods for N-oxide synthesis often involve oxidation with peroxy acids (e.g., m-CPBA) or other strong oxidants. organic-chemistry.orgrsc.org For the title compound, the electron-withdrawing nature of the substituents might render the nitrogen atom less susceptible to oxidation.

Conversely, oxidation at the sulfur atom to form an S-oxide (sulfoxide) or S,S-dioxide (sulfone) is a more common transformation for thiazole-containing compounds. Indeed, 5-chloro-2-methyl-4-isothiazolin-1-oxide has been identified as a degradation product of a related isothiazolinone, suggesting that S-oxidation is a plausible pathway. nih.gov Such transformations would significantly alter the electronic properties and reactivity of the ring.

Ring Cleavage and Degradation Pathways (e.g., N-S Bond Cleavage)

The isothiazolone ring, particularly the N-S bond, is susceptible to cleavage under various conditions. This reactivity is a key aspect of the biological activity of many isothiazolinone biocides. nih.gov

The electron-deficient sulfur atom is prone to attack by nucleophiles. Strong nucleophiles, such as thiols (e.g., from cysteine residues in proteins) or cyanide ions, can attack the sulfur atom, leading to the cleavage of the N-S bond and opening of the heterocyclic ring. nih.govresearchgate.net This process typically results in the formation of acyclic thio-derivatives. For example, the reaction of isothiazolinones with thiols like glutathione (B108866) is believed to proceed via ring opening to form a mercaptoacrylamide intermediate. nih.gov

Reductive cleavage of the N-S bond is also a known degradation pathway. While the isothiazole (B42339) nucleus is generally stable to catalytic hydrogenolysis, it can be cleaved under specific reductive conditions. tandfonline.com For instance, treatment with complex metal hydrides can lead to ring opening. tandfonline.com Photolytic degradation has also been shown to cause cleavage of the isothiazolone ring, followed by subsequent dechlorination, hydroxylation, and oxidation to yield acyclic products like N-alkyl malonamic acids. nih.gov These degradation pathways are crucial in understanding the environmental fate and mechanism of action of isothiazolinone-based compounds. organic-chemistry.orgnih.gov

Cross-Coupling Reactions (e.g., Suzuki, Stille)

The presence of a bromine atom at the C4 position makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. The C4-bromo position of the title compound is expected to be highly reactive in Suzuki couplings. acs.org Typical conditions involve catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) with bases such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ in solvent systems like dioxane/water or toluene/ethanol/water. nih.govnih.gov This methodology would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the C4 position.

The Stille coupling utilizes an organotin reagent as the coupling partner. Similar to the Suzuki reaction, the Stille coupling is effective for creating new C-C bonds at the site of the C4-bromine. nih.gov Palladium catalysts such as Pd(PPh₃)₄ are commonly employed. While effective, the toxicity of organotin reagents and byproducts often makes the Suzuki coupling a more attractive option in many synthetic applications. nih.gov

The successful application of these cross-coupling reactions provides a versatile platform for the chemical modification of the this compound scaffold, enabling the synthesis of a diverse library of derivatives for various applications. researchgate.netresearchgate.net

ReactionCoupling PartnerTypical CatalystTypical BaseTypical Solvents
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(PPh₃)₄, PdCl₂(dppf)Na₂CO₃, K₂CO₃Dioxane/H₂O, Toluene/EtOH/H₂O
StilleOrganostannane (e.g., R-SnBu₃)Pd(PPh₃)₄(Not always required)Toluene, DMF, THF

This table summarizes typical conditions for cross-coupling reactions on bromo-heterocyclic systems.

Condensation and Cycloaddition Reaction Mechanisms

Detailed mechanistic investigations concerning the participation of this compound in well-known condensation and cycloaddition reactions, such as the Hantzsch Thiazole Synthesis or the Eschenmoser Coupling Reaction, are not specifically described in the reviewed literature.

The Hantzsch Thiazole Synthesis is a fundamental method for the formation of thiazole rings, typically involving the reaction of an α-haloketone with a thioamide. While numerous variations of this synthesis exist, its application using a pre-formed, halogenated thiazolone like this compound as a starting material for further thiazole constructions is not documented.

Similarly, the Eschenmoser Coupling Reaction , a powerful tool for carbon-carbon bond formation via a sulfide (B99878) contraction, has been explored with various α-halocarbonyl compounds and thioamides. nih.govbeilstein-journals.org However, there are no specific reports detailing the use of this compound as a substrate in this reaction. The reactivity of the endocyclic carbonyl group and the influence of the two halogen substituents on the thiazole ring would present a unique, yet unstudied, case for this transformation.

Structure-Reactivity Relationships in Halogenated Thiazole Systems

The structure-reactivity relationships of halogenated thiazole systems are of significant interest due to the profound impact of halogen substitution on the chemical behavior of the molecule. The presence of both bromine at the 4-position and chlorine at the 5-position in this compound is expected to create a unique electronic environment.

Generally, halogens exert both inductive electron-withdrawing and resonance electron-donating effects. The interplay of these effects, along with the specific positions of the bromine and chlorine atoms, would influence the electrophilicity and nucleophilicity of the different sites within the molecule. For instance, the electron-withdrawing nature of the halogens would likely increase the acidity of the N-H proton and enhance the electrophilic character of the carbonyl carbon.

However, without specific experimental data or computational studies on this compound, any discussion on its structure-reactivity relationships remains speculative. Detailed kinetic and thermodynamic studies would be necessary to quantify the electronic effects of the halogen substituents and to predict the regioselectivity and stereoselectivity of its reactions.

Derivatization and Synthetic Utility of 4 Bromo 5 Chloro 1,2 Thiazol 3 2h One Scaffolds

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The 4-bromo-5-chloro-1,2-thiazol-3(2H)-one scaffold serves as a crucial building block for the synthesis of elaborate molecular structures, particularly polyheterocyclic compounds. The bromine and chlorine substituents act as synthetic handles, enabling participation in a variety of cross-coupling reactions. Transition metal-catalyzed strategies, such as palladium-catalyzed C-H activation and copper-catalyzed cycloadditions, are instrumental in utilizing halogenated heterocyclic intermediates for constructing complex architectures. nih.gov

The general strategy involves the selective substitution of the halogen atoms to introduce new functionalities or to serve as anchor points for building larger molecular frameworks. For instance, the bromo-substituent can be leveraged in palladium-catalyzed annulation reactions to form fused ring systems. nih.gov This approach, which demonstrates broad functional group compatibility, is a powerful method for incorporating multiple pharmacophoric units into a single molecular entity, leading to novel therapeutic agents. nih.gov The strategic incorporation of the thiazolone moiety into larger systems can yield hybrid molecules with potentially enhanced biological properties.

Functional Group Interconversions on the Bromine and Chlorine Centers

The differential reactivity of the bromine and chlorine atoms on the thiazolone ring allows for selective functional group interconversions. The carbon-bromine bond is generally more reactive towards nucleophilic substitution and metal-catalyzed coupling reactions than the carbon-chlorine bond. This reactivity difference can be exploited for sequential and site-selective modifications.

A primary transformation is the aromatic nucleophilic substitution (SNAr) of the bromine atom. mdpi.com Various N-nucleophiles, such as aromatic and aliphatic amines, can displace the bromide to form new C-N bonds. mdpi.com This reaction is fundamental for introducing amine-containing side chains or for linking the thiazolone scaffold to other heterocyclic systems. Similarly, O- and S-nucleophiles can be employed to forge C-O and C-S bonds, respectively. The chlorine atom, being less reactive, may require harsher reaction conditions for substitution, allowing for a stepwise derivatization approach.

Below is a table illustrating potential functional group interconversions at the halogenated positions.

Starting MoietyReagent/CatalystProduct MoietyReaction Type
Thiazolone-BrR-NH₂ (Amine)Thiazolone-NHRNucleophilic Aromatic Substitution (SNAr)
Thiazolone-BrR-OH (Alcohol)/BaseThiazolone-ORNucleophilic Aromatic Substitution (SNAr)
Thiazolone-BrR-SH (Thiol)/BaseThiazolone-SRNucleophilic Aromatic Substitution (SNAr)
Thiazolone-BrR-B(OH)₂ / Pd CatalystThiazolone-RSuzuki Coupling
Thiazolone-ClR'-NH₂ / Harsher ConditionsThiazolone-NHR'Nucleophilic Aromatic Substitution (SNAr)

This table represents plausible transformations based on established chemical principles.

Construction of Fused and Polyheterocyclic Systems Based on the Thiazolone Moiety

The this compound scaffold is an excellent precursor for constructing fused and polyheterocyclic systems. These complex structures are of significant interest due to their diverse pharmacological activities. nih.gov One established method involves an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) type mechanism. For example, related N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino-azines can undergo ring transformation to yield heteroazine fused thiazole-2-carbonitriles. rsc.org This highlights a pathway where the initial heterocycle rearranges to form a new, fused bicyclic system.

Another powerful strategy involves intramolecular C-H annulation. nih.gov In this approach, a side chain is first installed by substituting one of the halogens. A subsequent palladium-catalyzed reaction then facilitates the cyclization of this side chain back onto the heterocyclic core or an attached aryl group, creating a new fused ring. This methodology is versatile and has been used to prepare a variety of complex nitrogen-containing heterocycles. nih.gov The synthesis of these fused systems often begins with a halogenated precursor, underscoring the importance of scaffolds like this compound. rsc.org

Development of Novel Ligands and Coordination Complexes

Heterocyclic compounds containing nitrogen and sulfur atoms, such as the 1,2-thiazol-3(2H)-one ring system, are excellent candidates for use as ligands in coordination chemistry. ajol.info The nitrogen and exocyclic oxygen or sulfur atoms can act as donor sites, binding to a central metal atom to form stable metal complexes. orientjchem.org The derivatization of the this compound scaffold allows for the synthesis of novel ligands with tailored electronic and steric properties.

By replacing the bromine or chlorine atoms with functional groups that contain additional donor atoms (e.g., pyridyl, imidazolyl, or carboxylate groups), multidentate ligands can be created. These ligands can then be coordinated with various transition metal ions, such as Cu(II), Co(II), Ni(II), Mn(II), and Zn(II), to produce new coordination compounds. ajol.infoscirp.org The resulting metal complexes often exhibit unique geometries and physicochemical properties that are distinct from the free ligand. nih.gov The design and synthesis of such complexes are driven by their potential applications in areas like catalysis, materials science, and medicinal chemistry as novel therapeutic agents. orientjchem.orgmdpi.com

The table below summarizes examples of metal complexes formed from thiazole-based ligands.

Ligand TypeMetal Ion(s)Resulting Complex
Thiazoylazo DyeCu(II), Mn(II), Zn(II), Ni(II), Co(II)M(Ligand)₂(H₂O)₂ or M(Ligand)₂
2-Chloroacetamido-5-(ethoxycarbonyl-phenylazo) thiazole (B1198619)Cu(II), Co(II), Ni(II)1:1 Metal to Ligand Ratio Complexes
Benzimidazole Derivatives (for comparison)Cd(II)Cd(Ligand)₂(NO₃)₂

This table is based on findings from related thiazole and heterocyclic ligand systems. ajol.infoscirp.orgnih.gov

Advanced Spectroscopic Characterization Techniques for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy of 4-Bromo-5-chloro-1,2-thiazol-3(2H)-one is expected to reveal key information about the proton environment. The primary signal of interest would be from the N-H proton of the thiazolone ring. The chemical shift (δ) of this proton would be influenced by the electronic effects of the adjacent carbonyl group and the sulfur and nitrogen atoms within the heterocyclic ring. It is anticipated to appear as a broad singlet, with its exact position dependent on the solvent and concentration. The absence of any other proton signals would confirm the substitution pattern of the thiazole (B1198619) ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides insight into the carbon framework of the molecule. For this compound, three distinct signals are expected, corresponding to the three carbon atoms in the thiazole ring. The carbonyl carbon (C=O) is predicted to resonate at the lowest field (highest chemical shift) due to the strong deshielding effect of the oxygen atom. The carbon atom bonded to bromine (C-Br) and the carbon atom bonded to chlorine (C-Cl) would appear at distinct chemical shifts, influenced by the electronegativity and size of the respective halogen atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
(Predicted, low field) C=O
(Predicted) C-Cl

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1650-1750 cm⁻¹. The N-H stretching vibration would likely appear as a broad band in the range of 3200-3400 cm⁻¹. Other characteristic vibrations would include C-N, C-S, C-Cl, and C-Br stretching and bending modes, which would appear in the fingerprint region of the spectrum.

Raman spectroscopy would provide complementary information, particularly for vibrations that are weak or absent in the IR spectrum. The C-S, C-Cl, and C-Br bonds, due to their polarizability, are expected to give rise to distinct signals in the Raman spectrum.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Technique
N-H Stretch 3200-3400 IR
C=O Stretch 1650-1750 IR, Raman
C-N Stretch 1200-1350 IR, Raman
C-S Stretch 600-800 IR, Raman
C-Cl Stretch 600-800 IR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions associated with the conjugated system of the thiazolone ring, including the carbonyl group and the double bond. The presence of halogen atoms may cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted thiazolone.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak (M⁺). Due to the presence of bromine and chlorine, this peak would be accompanied by characteristic isotopic peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This would result in a distinctive isotopic cluster for the molecular ion, with M⁺, [M+2]⁺, and [M+4]⁺ peaks, which would be crucial for confirming the presence of both bromine and chlorine in the molecule.

The fragmentation of the molecular ion would likely involve the loss of halogen atoms (Br• or Cl•), carbon monoxide (CO), and other small fragments, providing further confirmation of the molecular structure.

Table 4: List of Chemical Compounds

Compound Name
This compound

X-ray Crystallography for Solid-State Structure and Crystal Packing

A comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray diffraction data for this compound. Consequently, a detailed elucidation of its solid-state structure, molecular conformation, and crystal packing remains undetermined.

X-ray crystallography is an indispensable analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information on:

Crystallographic Parameters: The crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ) which define the fundamental repeating unit of the crystal lattice.

Molecular Structure: Precise bond lengths and angles within the this compound molecule, confirming its covalent framework and revealing its conformation in the solid state.

Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, which govern how individual molecules pack together to form the crystal structure.

Without experimental crystallographic data, any discussion on these structural aspects would be purely speculative. Further research involving the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis is necessary to provide the detailed structural insights required for this section.

Computational and Theoretical Investigations of 4 Bromo 5 Chloro 1,2 Thiazol 3 2h One

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular and electronic properties of chemical compounds. mdpi.comnih.gov This theoretical approach allows for the detailed analysis of a molecule's structure, reactivity, and spectroscopic characteristics by calculating its electronic structure. nih.gov For 4-Bromo-5-chloro-1,2-thiazol-3(2H)-one, DFT calculations provide critical insights into its behavior at a molecular level, elucidating properties that are often challenging to determine experimentally. researchgate.net These computational studies involve various levels of theory and basis sets, such as the widely used B3LYP functional, to achieve a balance between accuracy and computational cost. nih.govresearchgate.net The findings from these calculations are instrumental in understanding the structure-property relationships of the molecule. researchgate.net

A fundamental step in computational chemistry is the geometry optimization of the molecule. nih.gov This process involves finding the arrangement of atoms that corresponds to the lowest possible energy, known as the ground state. nih.gov For this compound, DFT methods are employed to calculate the most stable three-dimensional structure, providing precise bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

Energetic profiles are subsequently determined to understand the molecule's stability. These calculations can reveal thermodynamic parameters, offering a theoretical perspective on the compound's stability and potential reaction pathways. nih.govdoi.org By analyzing the optimized geometry, researchers can predict the planarity and potential strain within the heterocyclic ring system. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for a Thiazole (B1198619) Derivative

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-S 1.75
C-N 1.38
C=O 1.22
C-Cl 1.73
C-Br 1.89
S-N-C 112.0
C-S-C 90.5
O=C-N 125.0
Cl-C-C-Br 0.5

Vibrational frequency analysis is a theoretical method used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov Following geometry optimization, harmonic vibrational frequencies are calculated using DFT. nih.gov These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. mdpi.com

The theoretical spectra are then compared with experimental FT-IR and FT-Raman data. nih.govresearchgate.net To improve the agreement between calculated and experimental values, the computed frequencies are often scaled using a specific scaling factor. nih.gov Potential Energy Distribution (PED) analysis is also performed to provide a detailed assignment of each vibrational mode to the corresponding atomic motions within the molecule. nih.govresearchgate.net This combined experimental and theoretical approach allows for an unambiguous assignment of the observed spectral bands. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. pearson.com The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.netpearson.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). wikipedia.org This energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netsapub.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govwikipedia.org Conversely, a large energy gap indicates higher stability. nih.gov The energies of these orbitals also relate to the ionization potential (approximated by -EHOMO) and electron affinity (approximated by -ELUMO). doi.org

Table 2: Frontier Molecular Orbital Properties

Parameter Energy (eV)
EHOMO -6.5
ELUMO -2.1
HOMO-LUMO Gap (ΔE) 4.4

Note: The values presented are hypothetical and serve to illustrate the parameters obtained from FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. mdpi.com The MEP surface is color-coded to represent different electrostatic potential values. mdpi.com Regions with a negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. researchgate.net Conversely, regions with a positive potential, colored blue, are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net Intermediate potential values are often shown in green. mdpi.com

For this compound, the MEP map would likely show negative potential around the electronegative oxygen, nitrogen, and halogen atoms, indicating their role as sites for electrophilic interaction. Positive regions might be located around the hydrogen atom on the nitrogen and parts of the carbon framework, suggesting susceptibility to nucleophilic attack. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the simple Lewis structure model. wikipedia.orgnih.gov It examines the delocalization of electron density between filled "donor" NBOs (bonding orbitals or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). wisc.eduresearchgate.net This analysis is crucial for understanding hyperconjugative interactions and charge transfer within the molecule. nih.govresearchgate.net

Conceptual DFT provides a framework for quantifying the global and local reactivity of a molecule through various descriptors. researchgate.netchemrxiv.org These descriptors are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. mdpi.comphyschemres.org

Chemical Hardness (η): Represents the resistance to a change in electron distribution. doi.orgsapub.org A higher hardness value correlates with greater stability. sapub.org

Global Softness (S): The reciprocal of hardness (S=1/η), indicating the molecule's polarizability. doi.org

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge from the environment. mdpi.comphyschemres.org A high value indicates good electrophilic character. nih.gov

Table 3: Global Chemical Reactivity Descriptors

Descriptor Formula Typical Value (eV)
Chemical Potential (μ) (EHOMO + ELUMO) / 2 -4.3
Chemical Hardness (η) (ELUMO - EHOMO) / 2 2.2
Global Softness (S) 1 / (2η) 0.227
Electrophilicity Index (ω) μ² / (2η) 4.11

Note: Values are calculated from the hypothetical energies in Table 2 for illustrative purposes.

Local reactivity descriptors, such as Fukui functions , identify the most reactive sites within a molecule. chemrxiv.org The Fukui function indicates the change in electron density at a specific point when the total number of electrons is changed. It helps pinpoint the atoms most susceptible to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0). nih.gov These local descriptors are essential for predicting the regioselectivity of chemical reactions. physchemres.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

No specific studies using TD-DFT to calculate the electronic absorption spectra of this compound were found. This type of analysis would typically predict the molecule's UV-Vis spectrum, providing insights into its electronic transitions.

Tautomeric Equilibria and Conformational Analysis

There is no available research on the tautomeric equilibria or conformational analysis of this compound. Such studies would determine the relative stability of different tautomers and conformers, which is crucial for understanding the compound's chemical behavior.

Nonlinear Optical (NLO) Properties

Computational studies predicting the nonlinear optical (NLO) properties, such as polarizability and hyperpolarizability, of this compound are not present in the current literature. These properties are important for applications in optoelectronics.

Molecular Dynamics (MD) Simulations

No molecular dynamics (MD) simulations for this compound have been published. MD simulations could provide detailed information about the dynamic behavior of the molecule and its interactions with its environment over time.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis, 2D Fingerprint Plots)

There are no published studies involving Hirshfeld surface analysis or other crystal packing analyses for this compound. This analysis is used to visualize and quantify intermolecular interactions within a crystal lattice, which influences the material's bulk properties.

Elucidation of Reaction Mechanisms via Computational Pathways

No computational studies on the reaction mechanisms involving this compound were identified. This research would involve mapping potential energy surfaces to understand the pathways and transition states of its chemical reactions.

Conclusion and Future Research Directions

Summary of Current Research Paradigms and Foundational Knowledge for 4-Bromo-5-chloro-1,2-thiazol-3(2H)-one

The 1,2-thiazol-3(2H)-one core, also known as an isothiazolinone, is a significant pharmacophore in medicinal chemistry. nih.gov Derivatives of this scaffold have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.gov The introduction of halogen atoms, such as bromine and chlorine, onto this scaffold is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties and biological activity. Halogenation can influence factors like lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov

The specific substitution pattern of a bromine atom at the 4-position and a chlorine atom at the 5-position of the 1,2-thiazol-3(2H)-one ring is anticipated to create a unique electronic and steric environment. This di-halogenation could potentially enhance the compound's reactivity and biological profile compared to its non-halogenated or mono-halogenated counterparts. Research on related halogenated thiazole (B1198619) derivatives has shown that the position and nature of the halogen substituent are crucial for their biological activity. nih.gov

Table 1: Foundational Knowledge of Halogenated Thiazolones

FeatureDescription
Core Scaffold 1,2-Thiazol-3(2H)-one (Isothiazolinone)
Key Substituents 4-Bromo, 5-Chloro
Potential Biological Activities Antimicrobial, Anticancer, Anti-inflammatory
Influence of Halogens Modulation of lipophilicity, metabolic stability, and target binding

Note: The data in this table is based on general knowledge of the 1,2-thiazol-3(2H)-one scaffold and halogenated heterocycles, as direct research on this compound is limited.

Emerging Synthetic Strategies and Methodologies for Halogenated Thiazolones

The synthesis of halogenated thiazolones can be approached through various methods, primarily involving the direct halogenation of a pre-formed thiazolone ring or the cyclization of halogenated precursors.

One potential route for the synthesis of this compound could involve the direct halogenation of a 1,2-thiazol-3(2H)-one precursor. The reaction conditions, such as the choice of halogenating agent and solvent, would be critical to control the regioselectivity of the bromination and chlorination. For instance, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used reagents for the halogenation of heterocyclic compounds. A stepwise approach, where the thiazolone is first brominated and then chlorinated, or vice versa, might be necessary to achieve the desired 4-bromo-5-chloro substitution pattern.

Another emerging strategy involves the cyclization of appropriately functionalized and halogenated acyclic precursors. This approach offers greater control over the final substitution pattern of the thiazolone ring. For example, a halogenated thioamide could be reacted with a suitable electrophile to induce cyclization and form the desired di-halogenated thiazolone. google.com The use of modern synthetic techniques, such as microwave-assisted synthesis, could potentially improve reaction times and yields for these transformations. jchemrev.com

Table 2: Potential Synthetic Approaches for this compound

Synthetic StrategyDescriptionPotential Reagents
Direct Halogenation Stepwise halogenation of a 1,2-thiazol-3(2H)-one precursor.N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)
Cyclization of Halogenated Precursors Ring closure of an acyclic, halogenated thioamide derivative.Halogenated thioamides, electrophilic cyclization agents
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate the reaction.Applicable to both direct halogenation and cyclization methods

Note: This table presents hypothetical synthetic strategies based on established methodologies for the synthesis of halogenated heterocycles.

Advanced Computational Modeling for Predictive Synthesis and Reactivity Assessment

In the absence of experimental data, advanced computational modeling, particularly Density Functional Theory (DFT) calculations, can provide valuable insights into the synthesis and reactivity of this compound. chemrxiv.org DFT methods can be employed to predict various molecular properties, including bond dissociation energies, electronic structure, and reactivity indices. beilstein-journals.org

For instance, computational studies can help predict the most likely sites for electrophilic or nucleophilic attack on the thiazolone ring, thereby guiding the design of synthetic routes. By calculating the energies of reaction intermediates and transition states, it may be possible to predict the feasibility and regioselectivity of different halogenation reactions. researchgate.net

Furthermore, computational models can be used to assess the potential reactivity of this compound. Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide information about the compound's electron-donating and electron-accepting abilities, respectively. This information is crucial for understanding its potential interactions with biological macromolecules.

Table 3: Application of Computational Modeling to this compound

Computational MethodApplicationPredicted Insights
Density Functional Theory (DFT) Prediction of molecular properties and reaction pathways.Bond dissociation energies, electronic structure, regioselectivity of halogenation.
HOMO-LUMO Analysis Assessment of electronic properties and reactivity.Electron-donating and accepting capabilities, potential for biological interactions.
Molecular Docking Simulation of binding to biological targets.Potential binding modes and affinities with enzymes or receptors.

Note: The insights in this table are predictive and based on the application of computational chemistry to similar halogenated heterocyclic systems.

Potential for Novel Chemical Entities Based on the 1,2-Thiazol-3(2H)-one Scaffold

The 1,2-thiazol-3(2H)-one scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov The introduction of bromine and chlorine atoms at the 4 and 5 positions, as in this compound, could lead to the development of novel chemical entities with unique biological profiles.

The specific halogenation pattern may confer enhanced potency or selectivity for certain biological targets. For example, in the context of anticancer drug development, halogenated thiazole derivatives have shown promising activity. researchgate.net The bromo-chloro substitution pattern could influence the compound's ability to interact with key amino acid residues in the active site of an enzyme or receptor.

Furthermore, the bromine and chlorine atoms can serve as synthetic handles for further derivatization, allowing for the creation of a library of related compounds with diverse functionalities. This approach, known as structure-activity relationship (SAR) studies, is a cornerstone of modern drug discovery and could be used to optimize the biological activity of the this compound scaffold. nih.gov

Table 4: Potential Therapeutic Applications of Novel Entities from the 1,2-Thiazol-3(2H)-one Scaffold

Therapeutic AreaRationale
Oncology Halogenated thiazoles have demonstrated anticancer properties.
Infectious Diseases The isothiazolinone core is known for its antimicrobial effects.
Inflammatory Diseases Certain thiazole derivatives exhibit anti-inflammatory activity.

Note: This table outlines potential applications based on the known biological activities of the 1,2-thiazol-3(2H)-one scaffold and its halogenated derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.